2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide
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Overview
Description
2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide is a chemical compound that features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. Tetrazole derivatives have gained significant attention in medicinal chemistry due to their potential biological activities and applications in drug development .
Preparation Methods
The synthesis of 2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(5-methyltetrazol-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring is generally resistant to oxidation, but the compound can undergo reduction reactions under specific conditions.
Common reagents used in these reactions include strong acids or bases for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s tetrazole ring is of interest due to its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer treatments.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
2-chloro-N-[2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)ethyl]propanamide can be compared with other tetrazole derivatives, such as:
5-Methyltetrazole: A simpler compound with similar stability but lacking the additional functional groups present in this compound.
Losartan: An angiotensin II receptor antagonist that contains a tetrazole ring and is used to treat hypertension.
Pentylene tetrazole: A compound used in research to induce seizures in animal models for studying epilepsy.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to other tetrazole derivatives.
Properties
IUPAC Name |
2-chloro-N-[2-(5-methyltetrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5O/c1-5(8)7(14)9-3-4-13-6(2)10-11-12-13/h5H,3-4H2,1-2H3,(H,9,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMOMSWDYWZGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCNC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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